Ethyl 3-bromo-4-methoxyphenylacetate
Overview
Description
Ethyl 3-bromo-4-methoxyphenylacetate: is an organic compound with the molecular formula C11H13BrO3. It is a derivative of phenylacetate, featuring a bromine atom at the 3-position and a methoxy group at the 4-position on the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Biochemical Analysis
Biochemical Properties
Ethyl 3-bromo-4-methoxyphenylacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect the overall biochemical processes within the cell .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism and function . Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis and responding to external stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression, affecting various cellular processes. For instance, this compound may inhibit certain enzymes involved in metabolic pathways, leading to a decrease in their activity and subsequent changes in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to changes in the levels of certain metabolites. These interactions can have significant implications for cellular metabolism and overall biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For instance, it may be transported into specific cellular compartments, where it can exert its effects on cellular processes. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can affect mitochondrial function and metabolism. The subcellular localization of this compound is an important aspect to consider in understanding its biochemical properties and effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-4-methoxyphenylacetate can be synthesized through several methods. One common approach involves the bromination of 4-methoxyphenylacetic acid followed by esterification. The reaction typically proceeds as follows:
Bromination: 4-methoxyphenylacetic acid is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 3-position.
Esterification: The resulting 3-bromo-4-methoxyphenylacetic acid is then esterified using ethanol and a strong acid catalyst like sulfuric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromo-4-methoxyphenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of 3-amino-4-methoxyphenylacetate or 3-thio-4-methoxyphenylacetate.
Oxidation: Formation of 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.
Reduction: Formation of 3-bromo-4-methoxyphenylethanol.
Scientific Research Applications
Ethyl 3-bromo-4-methoxyphenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-bromo-4-methoxyphenylacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and methoxy groups play crucial roles in its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Ethyl 3-bromo-4-methoxyphenylacetate can be compared with other similar compounds, such as:
Ethyl 3-chloro-4-methoxyphenylacetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Ethyl 3-bromo-4-hydroxyphenylacetate: Similar structure but with a hydroxy group instead of a methoxy group, affecting its solubility and reactivity.
Ethyl 3-bromo-4-methylphenylacetate: Similar structure but with a methyl group instead of a methoxy group, influencing its steric and electronic properties
This compound stands out due to its unique combination of bromine and methoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(3-bromo-4-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-3-15-11(13)7-8-4-5-10(14-2)9(12)6-8/h4-6H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZZEMPQYJBPFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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